molecular formula C14H27NO B3102079 2-[1-(Cyclohexylmethyl)piperidin-4-yl]ethan-1-ol CAS No. 141430-54-8

2-[1-(Cyclohexylmethyl)piperidin-4-yl]ethan-1-ol

Cat. No. B3102079
CAS RN: 141430-54-8
M. Wt: 225.37 g/mol
InChI Key: DHZUZLGOIMDYOX-UHFFFAOYSA-N
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Description

2-[1-(Cyclohexylmethyl)piperidin-4-yl]ethan-1-ol, also known as 2-CPME, is a cyclic organic compound that has been used in a variety of scientific research applications. It is a colorless, odorless, and water-soluble compound with an empirical formula of C11H23NO. 2-CPME has a melting point of approximately -20°C and a boiling point of approximately 140°C. It has been used in a variety of experiments due to its low toxicity and high solubility in various solvents.

Scientific Research Applications

  • Synthesis Methods and Pharmacological Properties : This compound belongs to a class that includes derivatives like trihexyphenidyl, biperiden, and others. These derivatives are studied for their synthesis methods and pharmacological properties (Vardanyan, 2018).

  • Corrosion Inhibition Properties : A study explored the corrosion inhibition properties of Schiff base complexes, including a derivative of this compound, on mild steel. These findings establish a connection between inorganic chemistry and materials/corrosion engineering (Das et al., 2017).

  • Antibacterial Activity : Research has been conducted on the microwave-assisted synthesis and antibacterial activity of compounds containing this molecule. These studies focus on the synthesis of new compounds and their potential antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010).

  • Building-Blocks for Functionalized Crown Ethers : A method for synthesizing building-blocks for functionalized crown ethers, including derivatives of this compound, has been developed. This research is significant for the synthesis of these complex chemical structures (Nawrozkij et al., 2014).

  • Design and Bioevaluation as Selective Estrogen Receptor Modulators : In the quest to develop novel selective estrogen receptor modulators, derivatives of this compound have been synthesized and evaluated for their activity against human breast cancer cells (Yadav et al., 2011).

  • Cytotoxic Studies and Docking Studies : Research includes the synthesis and characterization of related compounds for cytotoxic studies and docking studies, contributing to our understanding of these compounds in biological applications (Govindhan et al., 2017).

properties

IUPAC Name

2-[1-(cyclohexylmethyl)piperidin-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO/c16-11-8-13-6-9-15(10-7-13)12-14-4-2-1-3-5-14/h13-14,16H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZUZLGOIMDYOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCC(CC2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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